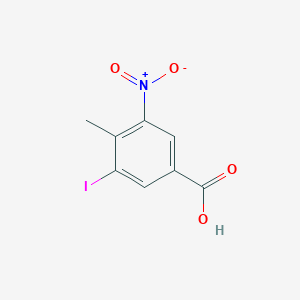![molecular formula C8H11BrN2O B8705104 3-[(6-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B8705104.png)
3-[(6-bromopyridin-2-yl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[(6-bromopyridin-2-yl)amino]propan-1-ol is an organic compound that features a brominated pyridine ring attached to a propanol chain through an amino linkage
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-2-aminopyridine with 3-chloropropanol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(6-bromopyridin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of 3-(6-Bromo-pyridin-2-ylamino)-propanal.
Reduction: Formation of 3-(6-Pyridin-2-ylamino)-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(6-bromopyridin-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-[(6-bromopyridin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-(6-Bromo-pyridin-2-ylamino)-methyl-piperidine-1-carboxylic acid tert-butyl ester
- 3-(6-Bromo-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-[(6-bromopyridin-2-yl)amino]propan-1-ol is unique due to its specific combination of a brominated pyridine ring and a propanol chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
3-[(6-bromopyridin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) |
InChIキー |
AQZRTVRSBIACBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)NCCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
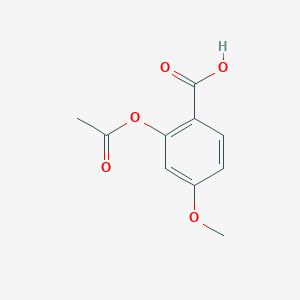
![6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B8705031.png)
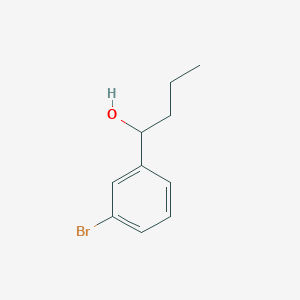
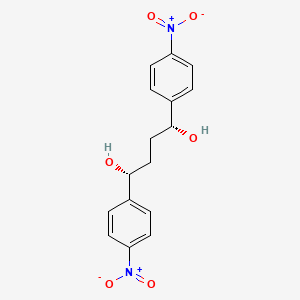

![1-[2-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B8705063.png)
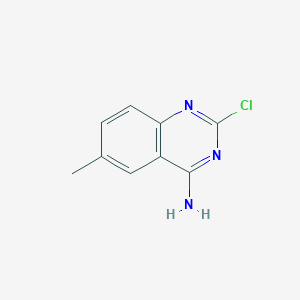
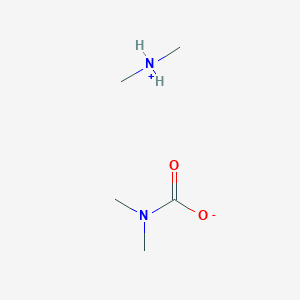
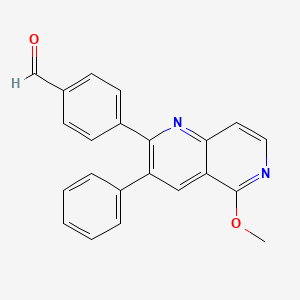

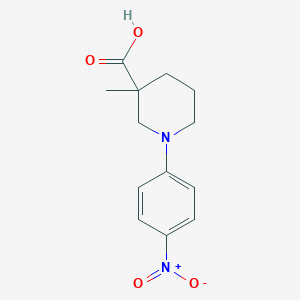
![N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3'-cyanobiphenyl-4-carboxamide](/img/structure/B8705086.png)

